molecular formula C24H21N3O5 B2852168 N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide CAS No. 946224-25-5

N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide

货号: B2852168
CAS 编号: 946224-25-5
分子量: 431.448
InChI 键: PNZLYPQHRAKKDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a 2-methoxyphenyl carboxamide group and a p-tolyloxy acetamido side chain. Its structure combines aromatic, amide, and ether functionalities, which are critical for interactions with biological targets, particularly kinases or enzymes requiring planar aromatic systems for binding .

属性

IUPAC Name

N-(2-methoxyphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-15-9-11-16(12-10-15)31-14-20(28)27-22-21-19(8-5-13-25-21)32-23(22)24(29)26-17-6-3-4-7-18(17)30-2/h3-13H,14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZLYPQHRAKKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of a furo[3,2-b]pyridine scaffold and specific substituents. Key comparisons include:

Compound Name Core Structure Substituents Key Differences Reference
N-(2-Methoxyphenyl)-3-(2-(p-Tolyloxy)acetamido)Furo[3,2-b]Pyridine-2-Carboxamide Furo[3,2-b]pyridine - 2-Methoxyphenyl carboxamide
- p-Tolyloxy acetamido
Reference compound for comparison N/A
AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-...) 1,4-Dihydropyridine - 4-Bromophenyl thioether
- Cyano and furyl groups
Dihydropyridine core (non-aromatic) vs. aromatic furopyridine; altered redox properties
5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-... Furo[2,3-b]pyridine - 4-Fluorophenyl
- Trifluoroethylamino
Furo[2,3-b] vs. [3,2-b] pyridine ring orientation; fluorophenyl enhances electronegativity
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Dihydropyridine - 3-Bromo-2-methylphenyl
- Keto-amine tautomer
Non-fused pyridine; bromine increases molecular weight and lipophilicity

Key Observations :

  • Furopyridine vs. Dihydropyridine Cores: The aromatic furo[3,2-b]pyridine in the target compound enables π-π stacking with biological targets, whereas dihydropyridines (e.g., AZ257) adopt non-planar conformations, reducing binding affinity .
  • Substituent Effects: The p-tolyloxy group (electron-donating methoxy) in the target compound contrasts with 4-bromophenyl (electron-withdrawing) in AZ257, which may alter metabolic stability and target selectivity . The 2-methoxyphenyl carboxamide enhances solubility compared to non-polar methyl or bromine substituents .
Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences are drawn from analogs:

  • Planarity : The near-planar conformation of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (dihedral angle = 8.38°) suggests the target compound’s fused furopyridine core may adopt a similar geometry, favoring kinase inhibition .
  • Lipophilicity: The p-tolyloxy group (logP ~2.5) likely increases membrane permeability compared to polar cyano or thioether substituents in AZ257 (logP ~3.2) .

常见问题

Basic: What synthetic routes are recommended for preparing N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves constructing the furo[3,2-b]pyridine core followed by sequential functionalization. Key steps include:

  • Core Formation : Cyclization of substituted pyridine derivatives with furan precursors under acidic or basic conditions. For example, 2-chloropyridine derivatives can react with furan intermediates to form the fused ring system .
  • Functionalization : Introduction of the 2-methoxyphenyl and p-tolyloxyacetamido groups via nucleophilic substitution or condensation reactions. Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
  • Optimization : Microwave-assisted synthesis (e.g., 60–100°C, 20–60 minutes) significantly reduces reaction time compared to conventional heating while maintaining yields >70% . Solvent choice (e.g., DMF or acetonitrile) and catalyst screening (e.g., Pd/C for hydrogenation steps) are critical for scalability .

Advanced: How can computational modeling predict the biological targets and binding modes of this compound?

Methodological Answer:
Computational approaches include:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with potential targets (e.g., kinases or enzymes). PubChem-derived molecular descriptors (e.g., logP, polar surface area) inform bioavailability predictions .
  • QSAR Modeling : Train models on structurally related furopyridine derivatives to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity. Validate predictions using in vitro assays targeting enzymes like succinate dehydrogenase .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues in target proteins that stabilize the ligand .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions on the furopyridine core. For example, aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons near 165–170 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion for C24H21N3O5: 432.15) and detect impurities .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Comparative SAR Analysis : Systematically vary substituents (e.g., p-tolyloxy vs. 4-chlorophenyl groups) and test against uniform assays (e.g., kinase inhibition). and highlight how minor structural changes alter activity .
  • Dose-Response Studies : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability.
  • Meta-Analysis : Aggregate data from PubChem and validated literature to identify trends. For example, carboxamide derivatives often show enhanced solubility and target affinity compared to esters .

Basic: What structural features of this compound influence its reactivity and pharmacological profile?

Methodological Answer:

  • Furopyridine Core : The electron-rich fused ring system facilitates π-π stacking with aromatic residues in target proteins, enhancing binding .
  • Methoxyphenyl Group : The 2-methoxy substituent improves solubility via hydrogen bonding while directing regioselectivity in electrophilic substitutions .
  • p-Tolyloxyacetamido Moiety : The ether linkage and acetamido group confer metabolic stability, reducing CYP450-mediated degradation in vivo .

Advanced: What strategies mitigate challenges in multi-step synthesis, such as low intermediate yields or side reactions?

Methodological Answer:

  • Stepwise Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity) for each step. For example, highlights NaHCO3 as a key base for minimizing ester hydrolysis .
  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups with Boc protection) during functionalization to prevent undesired side reactions .
  • In-line Analytics : Employ LC-MS to monitor reaction progress and isolate intermediates via flash chromatography before degradation occurs .

Advanced: How can researchers design SAR studies to explore the role of the p-tolyloxy group in biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituted aryloxy groups (e.g., 4-fluoro, 4-nitro) and compare activity in cell-based assays .
  • Crystallographic Analysis : Resolve ligand-target co-crystals to determine if the p-tolyloxy group participates in hydrophobic binding pockets .
  • Free Energy Calculations : Use MM-GBSA to quantify the contribution of the p-tolyloxy moiety to binding affinity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。